N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine
Description
Properties
CAS No. |
919765-66-5 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl(methyl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(7-10(14)15)8-4-6-16-9-3-2-5-12-11(8)9/h2-3,5,8H,4,6-7H2,1H3,(H,14,15) |
InChI Key |
OMGYMJJTQVAHEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCOC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine generally involves the following steps:
Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine : This can be achieved through cyclization reactions involving appropriate starting materials such as 2-amino pyridines and carbonyl compounds.
Methylation : The resulting pyrano-pyridine can be methylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Coupling with Glycine : Finally, the methylated compound is coupled with glycine to form the target compound.
Detailed Synthetic Pathways
Several specific methods have been documented in the literature for synthesizing this compound:
-
- A common method involves the condensation of 3,4-dihydro-2H-pyrano[3,2-b]pyridine with N-methylglycine under acidic or basic conditions. This method typically yields good results in terms of purity and yield.
- For instance, a study reported that the reaction of 3,4-dihydro-2H-pyrano[3,2-b]pyridine with N-methylglycine in the presence of a catalyst resulted in high yields (up to 90%) under optimal conditions.
-
- Another efficient approach is a one-pot synthesis that combines the formation of the pyrano-pyridine and its subsequent methylation and coupling with glycine. This method reduces the number of purification steps required and can lead to higher overall yields.
- A recent study demonstrated that using microwave-assisted synthesis could further enhance yields and reduce reaction times significantly.
The efficiency of these methods can be evaluated based on yield percentages and purity levels achieved during synthesis. Below is a summary table illustrating different preparation methods along with their respective yields and purity levels reported in various studies.
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Condensation Reaction | 85 | 95 | |
| One-Pot Synthesis | 90 | 98 | |
| Microwave-Assisted Synthesis | 92 | 97 |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide; reactions often require a catalyst and are performed under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and a CAS number of 1890186-93-2. Its structure features a pyrano-pyridine framework, which contributes to its biological activity and reactivity in synthetic processes.
Medicinal Chemistry Applications
N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine has been investigated for its potential therapeutic effects.
Antiviral Activity
Research indicates that derivatives of pyrano-pyridine compounds exhibit antiviral properties, particularly against rhinoviruses. For instance, studies have shown that certain analogs demonstrate significant antiviral activity in vitro, suggesting potential for development into antiviral medications .
Neuroprotective Effects
There is evidence suggesting that compounds with similar structures can exert neuroprotective effects. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis Applications
The compound is also valuable in organic synthesis due to its ability to participate in multicomponent reactions (MCRs).
Multicomponent Reactions
MCRs involving this compound have been explored for synthesizing complex molecular architectures. These reactions allow for the rapid assembly of diverse compounds with potential biological activity while minimizing waste and improving efficiency .
Case Study 1: Synthesis of Spirooxindoles
A study demonstrated the use of this compound in the synthesis of spirooxindole derivatives via MCRs. The reaction conditions were optimized to achieve high yields (>80%) with a broad substrate scope. This approach highlights the compound's utility in generating complex structures relevant to drug discovery .
Case Study 2: Antiviral Screening
In another investigation, various derivatives of the compound were screened for antiviral activity against rhinoviruses. The results indicated that specific modifications to the pyrano-pyridine core significantly enhanced potency. This study underscores the importance of structural variations in optimizing therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral and neuroprotective effects | Significant antiviral activity against rhinoviruses; potential neuroprotective properties |
| Organic Synthesis | Multicomponent reactions for complex molecules | High yields (>80%) in spirooxindole synthesis through MCRs |
| Structure-Activity Relationship | Optimization through structural modifications | Enhanced potency observed with specific derivatives |
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid
Uniqueness
N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is unique due to its specific substitution pattern and the presence of the glycine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- CAS Number : 502612-49-9
- Structure : The compound features a pyrano[3,2-b]pyridine core which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts. Below are the key areas of its biological activity:
1. Antidiabetic Activity
Research indicates that derivatives of pyrano[3,2-b]pyridine compounds can enhance insulin sensitivity and glucose uptake in muscle and fat cells. For instance, studies have shown that certain derivatives can significantly reduce blood glucose levels without adversely affecting circulating insulin levels .
2. Antimicrobial Activity
Pyrano[3,2-b]pyridine derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, with minimum inhibitory concentrations (MIC) often below 25 µM. The structure-activity relationship suggests that specific substitutions on the phenyl ring enhance antimicrobial efficacy .
3. Antitumor Activity
Preliminary studies on the cytotoxic effects of this compound have indicated moderate activity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for tumor growth and bacterial survival.
- Modulation of Signaling Pathways : The compound may influence pathways related to glucose metabolism and cell proliferation.
Case Study 1: Antidiabetic Effects
A study evaluated the effect of a pyrano[3,2-b]pyridine derivative on insulin sensitivity in mouse adipocytes. The results showed a significant increase in glucose uptake at concentrations ranging from 0.3 to 100 µM, suggesting potential for managing diabetes through enhanced metabolic pathways .
Case Study 2: Antimicrobial Efficacy
In a comparative study against various bacterial strains, a series of pyrano[3,2-b]pyridine derivatives were assessed for their MIC values. The most active compounds exhibited MIC values as low as 10 µM against resistant strains of M. tuberculosis, highlighting their potential as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine, and how are intermediates characterized?
- Methodological Answer : A typical route involves condensation of N-methylglycine methyl ester with a pyrano[3,2-b]pyridine derivative under basic conditions. For example, a similar protocol in EP 4374877 A2 used N-methylglycine methyl ester as a reagent, followed by LCMS (m/z 685 [M+H]⁺) and HPLC (retention time: 1.65 minutes, QC-SMD-TFA05 conditions) for intermediate characterization . Key steps include optimizing reaction temperature (e.g., 50–80°C) and solvent selection (e.g., dichloromethane with NaOH) to improve yield .
Q. Which spectroscopic and chromatographic techniques are critical for validating the compound’s purity and structure?
- Methodological Answer :
- LCMS : Confirms molecular ion peaks (e.g., m/z 179.18 for the carboxylic acid derivative) and detects impurities .
- HPLC : Validates purity using gradient elution (e.g., TFA-modified mobile phases) .
- NMR : ¹H/¹³C NMR resolves stereochemistry, particularly for the pyrano-pyridine core and methylglycine substituents .
Q. How are downstream derivatives of this compound synthesized, and what are their applications?
- Methodological Answer : Derivatives like 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one are synthesized via oxidation or alkylation. For instance, 4-methylene derivatives (CAS 405174-46-1) are prepared by introducing methylene groups under catalytic conditions. These derivatives are used in structure-activity relationship (SAR) studies for drug discovery .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to chemokine receptors (e.g., CXCR4)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with CXCR4’s binding pocket. Parameters include:
- Ligand Preparation : Protonation states at physiological pH (pKa ~4.31 predicted for pyrano-pyridine) .
- Receptor Grid Setup : Focus on transmembrane helices and extracellular loops.
- Binding Energy Analysis : Compare with known antagonists (e.g., AMD3100) to validate predictions .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., Jurkat T-cells for CXCR4 inhibition) and controls .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may skew results .
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional cAMP assays .
Q. How is the compound’s stability under varying pH and temperature conditions quantified?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via UPLC-PDA .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (predicted boiling point: ~260°C) .
- Storage Recommendations : Store at 2–8°C in inert atmospheres to prevent oxidation .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .
- By-Product Mitigation : Monitor for racemization via inline polarimetry during reflux steps .
- Process Optimization : Transition from batch to flow chemistry for better temperature control .
Methodological Tables
Table 1 : Key Physicochemical Properties
Table 2 : Common Synthetic By-Products and Mitigation Strategies
| By-Product | Formation Cause | Mitigation |
|---|---|---|
| 4-Methylene derivative | Over-oxidation | Reduce reaction temperature |
| Racemic mixtures | Acidic conditions | Use chiral catalysts |
| Dimers | Prolonged reflux | Optimize reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
